molecular formula C19H20BrFN2O2 B3458082 1-(5-bromo-2-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B3458082
M. Wt: 407.3 g/mol
InChI Key: QXSNSOVACLGYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the piperazine family and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites. This results in the accumulation of neurotransmitters such as acetylcholine and serotonin, which are involved in several physiological processes.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of neurotransmitters such as acetylcholine and serotonin in the brain. This results in several physiological effects such as improved cognitive function and mood enhancement. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of several diseases.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against several enzymes. This makes it an attractive target for drug development. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research of 1-(5-bromo-2-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine. One of the future directions is the development of this compound as a therapeutic agent for diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(3-fluorobenzoyl)piperazine has been studied extensively for its potential applications in medicinal chemistry. This compound has been shown to have potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in several diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound has the potential to be used as a therapeutic agent for these diseases.

properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O2/c1-25-18-6-5-16(20)11-15(18)13-22-7-9-23(10-8-22)19(24)14-3-2-4-17(21)12-14/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSNSOVACLGYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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